molecular formula C22H22ClNO5 B11380624 N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11380624
M. Wt: 415.9 g/mol
InChI Key: JOMKSONNHULCTH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethoxy-methyl chromenone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 4-chlorophenylethylamine, 5,7-dimethoxy-4-methylcoumarin, and acetic anhydride.

    Step 1: The reaction begins with the acylation of 4-chlorophenylethylamine using acetic anhydride to form N-(4-chlorophenyl)ethylacetamide.

    Step 2: The N-(4-chlorophenyl)ethylacetamide is then subjected to a condensation reaction with 5,7-dimethoxy-4-methylcoumarin in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and chromenone moieties, respectively, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the dimethoxy groups, resulting in different chemical and biological properties.

    N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both dimethoxy and methyl groups on the chromenone moiety, which enhances its chemical stability and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO5/c1-13-17(12-20(25)24-9-8-14-4-6-15(23)7-5-14)22(26)29-19-11-16(27-2)10-18(28-3)21(13)19/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,25)

InChI Key

JOMKSONNHULCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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